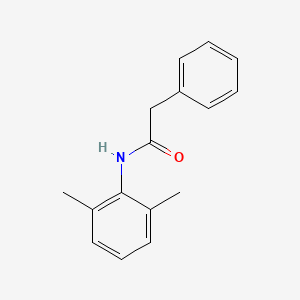

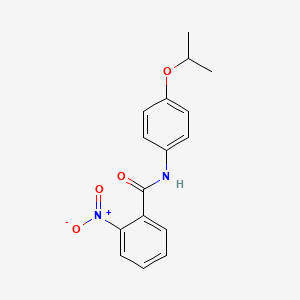

N-(2,6-dimethylphenyl)-2-phenylacetamide

Overview

Description

N-(2,6-dimethylphenyl)-2-phenylacetamide, also known as DPA, is a chemical compound that has shown potential in scientific research. This compound is a member of the phenylacetamide family of compounds and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activity

N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives have been synthesized and screened for antibacterial activity . These compounds exhibit potential as antimicrobial agents, which is crucial given the rising global concern about antibiotic resistance. Researchers have investigated their effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Salmonella species.

Antifungal Properties

In addition to antibacterial effects, some derivatives of N-(2,6-dimethylphenyl)-2-phenylacetamide have demonstrated antifungal activity . These compounds may serve as promising candidates for combating fungal infections, especially in cases where existing antifungal drugs face challenges due to resistance.

Anthelmintic Activity

Anthelmintics are drugs used to treat parasitic worm infections. Studies have explored the anthelmintic potential of N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives . These compounds could contribute to the development of novel treatments for helminth infections, which affect millions of people worldwide.

Molecular Docking Studies

Researchers have employed molecular docking techniques to understand the binding interactions of N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives with target proteins . By analyzing their binding poses and energies, scientists gain insights into their potential mechanisms of action. Such studies aid in drug design and optimization.

Fingerprint Analysis

Interestingly, one specific compound (6c) derived from N-(2,6-dimethylphenyl)-2-phenylacetamide has shown promise in latent fingerprint analysis . It exhibits good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various flat surfaces. This application bridges chemistry and forensics.

Endocannabinoid System Interaction (Alternative Compound)

While not directly related to N-(2,6-dimethylphenyl)-2-phenylacetamide, another compound—N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (DMTA)—has been studied for its potential therapeutic properties. DMTA interacts with the endocannabinoid system, which regulates pain, mood, and appetite. Although distinct from the original compound, this highlights the broader scientific interest in related molecules.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological systems .

Mode of Action

The compound, also known as 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semi-carbazone, has been reported to inhibit the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This suggests that the compound may interact with its targets to prevent the entry of harmful substances into cells.

Biochemical Pathways

The compound’s ability to block the entry of toxins and viruses suggests that it may impact pathways related to cellular entry and infection .

Pharmacokinetics

The study found that the compound was well absorbed but underwent extensive first-pass metabolism, resulting in low bioavailability

Result of Action

Its reported ability to inhibit the entry of toxins and viruses into cells suggests that it may help protect cells from infection and damage .

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-7-6-8-13(2)16(12)17-15(18)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVBLJISFRHRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![1-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5533835.png)

![3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533859.png)

![8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)

![1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-N-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533885.png)

![N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5533908.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)

![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)